molecular formula C7H9NO5 B115564 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 141724-22-3

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B115564
CAS RN: 141724-22-3
M. Wt: 187.15 g/mol
InChI Key: ULLHRTLURBDLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid, also known as CPP, is a cyclic dipeptide that has gained significant attention in scientific research due to its unique properties. CPP is a non-proteinogenic amino acid that contains a proline ring and a pyrrolidine ring. It is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid is believed to enhance drug delivery through various mechanisms, including increasing the permeability of cell membranes, reducing the efflux of drugs from cells, and increasing the stability of drugs in the bloodstream. 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has also been shown to interact with the endocytic pathway, allowing it to enter cells and transport drugs to their desired location.
Biochemical and Physiological Effects:
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been found to be stable in various physiological conditions, including in the presence of enzymes and in acidic environments.

Advantages and Limitations for Lab Experiments

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid offers several advantages for lab experiments, including its ability to enhance drug delivery and improve the solubility of hydrophobic drugs. However, its use as a cell-penetrating peptide is limited by its low transfection efficiency and the potential for cytotoxicity at high concentrations.

Future Directions

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has great potential for use in drug delivery systems and as a cell-penetrating peptide. Future research could focus on optimizing its delivery efficiency and exploring its potential use in targeted drug delivery. Additionally, further studies could investigate its potential use in gene therapy and its ability to transport nucleic acids across cell membranes.

Synthesis Methods

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including the reaction of N-carboxyanhydride of proline with amino acid esters or through the reaction of proline with carbonyldiimidazole. The latter method is more commonly used due to its simplicity and high yield.

Scientific Research Applications

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential use in drug delivery systems, as it has been shown to improve the bioavailability of poorly soluble drugs. It has also been investigated for its ability to enhance the solubility of hydrophobic drugs in aqueous solutions. Additionally, 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential use as a cell-penetrating peptide, as it can transport molecules across cell membranes.

properties

CAS RN

141724-22-3

Product Name

1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

1-oxalopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H9NO5/c9-5(7(12)13)8-3-1-2-4(8)6(10)11/h4H,1-3H2,(H,10,11)(H,12,13)

InChI Key

ULLHRTLURBDLBB-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(=O)O)C(=O)O

synonyms

1-Pyrrolidineacetic acid, 2-carboxy--alpha--oxo-

Origin of Product

United States

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